BTDA is primarily used as a reagent in biochemical and biophysical studies. [] It serves as a valuable tool for investigating membrane structure and function, protein-lipid interactions, and lipid metabolism. [] BTDA's unique properties make it an ideal candidate for developing novel materials with tailored properties. []
14-Bromotetradecanoic acid is a fatty acid derivative with the molecular formula and is classified under the category of brominated fatty acids. It is primarily derived from tetradecanoic acid, which serves as its precursor. The compound is recognized for its applications in biochemical research and as a reagent in organic synthesis. Its chemical structure includes a bromine atom attached to the fourteenth carbon of the tetradecanoic acid chain, influencing its reactivity and biological properties .
The synthesis of 14-bromotetradecanoic acid typically involves the bromination of tetradecanoic acid. The general procedure includes:
The molecular structure of 14-bromotetradecanoic acid can be represented by its structural formula, which highlights the long hydrocarbon chain and the carboxylic acid functional group:
This structure contributes to its physical properties and reactivity, particularly in biochemical contexts .
14-Bromotetradecanoic acid participates in several chemical reactions, including:
These reactions are significant for synthesizing various derivatives that can be used in further applications .
The mechanism of action of 14-bromotetradecanoic acid primarily involves its role as an inhibitor of enzymes associated with fatty acid metabolism. Specifically, it inhibits acyl-CoA dehydrogenase, a key enzyme in the β-oxidation pathway. This inhibition disrupts normal lipid metabolism, leading to altered energy production and lipid profiles within cells. Such mechanisms are crucial for understanding its potential applications in metabolic studies and therapeutic contexts .
The physical and chemical properties of 14-bromotetradecanoic acid are essential for its application in research:
These properties influence its behavior in biological systems and its utility as a reagent in organic synthesis .
14-Bromotetradecanoic acid has several scientific applications:
14-Bromotetradecanoic acid (14-BTA; C₁₄H₂₇BrO₂) is a synthetic brominated fatty acid analog of myristic acid, distinguished by a terminal bromine atom replacing the methyl group. This structural modification enables its function as a covalent inhibitor of protein palmitoylation—a critical post-translational modification involving thioester linkage of palmitate (C16:0) to cysteine residues. The enzymatic process is mediated by zinc finger Asp-His-His-Cys (ZDHHC) palmitoyl acyltransferases, which are integral to membrane trafficking and signal transduction [2] [7].
14-BTA disrupts palmitoylation through irreversible inhibition of ZDHHC enzymes. Its bromine atom facilitates nucleophilic substitution reactions with the catalytic cysteine residue (Cys) in the DHHC motif, forming a stable thioether bond (ZDHHC-S-C₁₄H₂₇BrO₂). This covalent adduct prevents the autoacylation step essential for palmitoyl-CoA transfer to substrate proteins [2] [8]. Key biochemical evidence includes:
Palmitoylation directs proteins to cholesterol-rich lipid rafts—membrane microdomains essential for signalosome assembly. 14-BTA treatment delocalizes raft-dependent transmembrane proteins by:
14-BTA undergoes limited mitochondrial β-oxidation due to its terminal bromine atom, which sterically hinders dehydrogenation by acyl-CoA dehydrogenases. Metabolic studies reveal:
Retroconversion resistance distinguishes 14-BTA from natural fatty acids. While docosahexaenoic acid (DHA; C22:6n-3) undergoes peroxisomal chain-shortening to eicosapentaenoic acid (EPA; C20:5n-3) in non-neuronal cells (e.g., HepG2, MCF7), 14-BTA resists this process due to its halogenation. Consequently, it accumulates intact in tissues [3] [5].
Table 1: Metabolic Fate of 14-BTA vs. Natural Fatty Acids
Parameter | 14-Bromotetradecanoic Acid | Tetradecanoic Acid (C14:0) | Docosahexaenoic Acid (C22:6n-3) |
---|---|---|---|
β-Oxidation Efficiency | <5% (Major pathway blocked) | >90% | 60-90% (Cell-type dependent) |
Primary Metabolites | Bromotetradecanoyl-CoA, Carnitine adducts | Acetyl-CoA | EPA (C20:5n-3) via retroconversion |
Tissue Deposition | Adipose > Liver > Kidney | Negligible | Neural > Hepatic |
Key Enzyme Obstacle | Acyl-CoA dehydrogenase | None | DECR1, ECI1 (Peroxisomal) |
Data synthesized from [3] [5] [9].
By inhibiting palmitoylation, 14-BTA dysregulates vesicular trafficking and signaling hubs:
Table 2: 14-BTA Effects on Signaling Pathways in Cancer Stem Cells
Pathway | Target Protein | Functional Consequence | Experimental Model |
---|---|---|---|
NF-κB | IKKγ | Loss of kinase activation; ↓ nuclear NF-κB | HepG2 spheres |
Sonic Hedgehog | Shh ligand | Impaired receptor binding; ↓ Gli1 transcription | SK-N-SH neuroblastoma |
Growth Factor | EGFR, FGFR | Delayed surface localization; ↓ MAPK/ERK phosphorylation | MCF7 breast cancer |
Tables of Compounds
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1